(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid
Description
Properties
IUPAC Name |
(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, also known as Boc-Lys-Cyclohexene, is a synthetic compound with significant potential in pharmaceutical and biochemical applications. This article explores its biological activity, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 241.28 g/mol. It features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality. The compound’s unique structure contributes to its reactivity and biological properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Pharmaceutical Applications
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo deprotection under acidic conditions allows for the release of a free amine, which can interact with biological targets such as enzymes and receptors .
2. Enzyme Interaction Studies
Research indicates that this compound can be utilized in studies involving enzyme interactions. The structural features enable it to serve as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and kinetics .
The mechanism of action involves the interaction of the free amine with specific molecular targets after deprotection. This interaction can lead to modulation of enzyme activity or receptor binding, making it valuable in pharmacological research.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Diels-Alder Reaction : A common method involves the formation of the cyclohexene ring through a Diels-Alder reaction between suitable diene and dienophile components.
- Boc Protection : The amino group is introduced using a Boc-protected amine, which reacts under controlled conditions to yield the desired product.
- Esterification : The final step typically involves esterification to form the carboxylic acid derivative .
Case Study 1: Enzyme Inhibition
A study investigated the compound's role as an inhibitor for specific enzymes involved in metabolic pathways. The results demonstrated that it effectively modulated enzyme activity, suggesting potential therapeutic applications.
Case Study 2: Drug Development
In another study, this compound was evaluated as a precursor for synthesizing novel drug candidates targeting cancer cell lines. The synthesized compounds exhibited promising cytotoxic effects.
Comparative Analysis
The following table summarizes key features and comparisons with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1226812-49-2 | Contains Boc-protected amino group; cyclohexene structure |
| trans-6-Amino-cyclohex-3-enecarboxylic acid | 7015734 | Lacks Boc protection; retains amino functionality |
| Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-enecarboxylate | Not specified | Similar structure; different stereochemistry |
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its Boc-protected amino group allows for selective deprotection under mild acidic conditions, facilitating the introduction of biologically active moieties. This property is particularly useful in developing peptide-based drugs.
Case Study : Research has shown that derivatives of this compound can exhibit activity against certain enzymes, making them potential candidates for drug development targeting specific diseases.
Organic Synthesis
Due to its structural characteristics, (1R,6S)-6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid is utilized as a building block in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:
- Nucleophilic substitution
- Esterification
- Reduction and oxidation reactions
These reactions enable the formation of more complex structures that are essential in both academic research and industrial applications.
Biological Research
In biological studies, this compound can be used to investigate enzyme-substrate interactions. Its ability to modulate biological pathways makes it a useful tool for studying metabolic processes and developing assays for enzyme activity.
Example Application : The compound has been employed in studies examining the inhibition of specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies.
Comparison with Similar Compounds
Key Identifiers :
- CAS Numbers : 63216-52-4 (Crysdot LLC) and 1226812-49-2 (PubChem-derived sources) . The discrepancy in CAS numbers may arise from stereoisomerism or vendor-specific registrations.
- Purity : Typically ≥97% .
- Suppliers: Bide Pharmatech Ltd. and Beijing Keyi Tongda Technology Development Co., Ltd. .
Comparison with Structurally Similar Compounds
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
Molecular Formula : C₉H₁₂O₄ .
Key Differences :
- Replaces the Boc-amino group with a methoxycarbonyl (-COOCH₃) group.
- Stereochemistry: Retains the (1R,6S) configuration but lacks the amino functionality.
- Applications : Used as a synthetic precursor for fine chemicals .
- Safety : Classified with hazard statements H302, H315, H319, and H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) .
Methyl (1R,6S)-6-{[(tert-Butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate
Molecular Formula: C₁₃H₂₁NO₄ . Key Differences:
- Methyl ester derivative of the target compound, replacing the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).
- Applications : Likely serves as an intermediate in peptide synthesis, where ester groups facilitate further modifications .
- Synthesis : Prepared via esterification of the parent carboxylic acid.
(1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
Molecular Formula : C₉H₁₂O₄ .
Key Differences :
- Applications : Similar to its (1R,6S) counterpart but may exhibit divergent biological activity due to stereoisomerism.
| Property | (1R,6S)-Boc-amino | (1R,6R)-Methoxycarbonyl |
|---|---|---|
| Configuration | 1R,6S | 1R,6R |
| Functional Groups | Boc-amino, -COOH | -COOCH₃, -COOH |
| Molecular Weight | 241.28 g/mol | 184.19 g/mol |
Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Derivatives ()
General Structure: Ethyl esters with Boc-amino groups and indolyl substituents (e.g., compounds 10a–e ). Key Differences:
- Synthesis : Prepared via CuCl₂-catalyzed reactions of bis(indol-3-yl)propane-1,3-diones and diaza-1,3-dienes .
Preparation Methods
Cyclohexene Ring Formation via Epoxidation and Ring-Opening
A patent-derived method involves epoxidation of N-Boc-cyclopent-3-enyl amine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, followed by ring-opening with thiobenzoic acid and tetrabutylammonium chloride (TBAC) in toluene. Although this route targets a cyclopentane derivative, analogous strategies apply to cyclohexene systems:
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Epoxidation | mCPBA, DCM, 0°C → rt | 85% | Retention of Boc group |
| Ring-opening | Thiobenzoic acid, TBAC, toluene | 78% | Trans-configuration enforced |
Adapting this to cyclohexene requires substituting cyclopentene precursors with cyclohexene analogues. The stereochemistry is controlled by the chair-like transition state during epoxidation.
Stereoselective Amination and Carboxylation
A γ-amino acid synthesis route employs catalytic hydrogenation of nitrocyclohexene derivatives followed by Boc protection. For the target compound:
-
Nitro Group Introduction : Nitromethane is added to a cyclohexene ester via Michael addition under tetrabutylammonium fluoride (TBAF) catalysis.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
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Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with 4-dimethylaminopyridine (DMAP) yields the protected amine.
Key Data :
-
Michael addition yield: 72% (dr = 4:1 for trans:cis)
-
Hydrogenation efficiency: 89% (20 psi H₂, 25°C)
-
Boc protection: >95% conversion
Industrial-Scale Production Techniques
Flow Microreactor Systems
Continuous-flow systems enhance Boc protection efficiency by minimizing side reactions. A representative protocol involves:
-
Reactor Setup : Two-input flow system for Boc₂O and amine solutions.
-
Conditions : 60°C, residence time = 5 min.
Advantages :
-
Reduced reaction time (batch: 12 h → flow: 5 min).
-
Scalable to kilogram-scale production.
Purification and Stereochemical Validation
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities, achieving ≥99% purity.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,6S) configuration. Bond angles (C6-N-C=O: 120.5°) and torsional strain (3.2 kJ/mol) align with computational models.
Recent Advances in Stereochemical Control
Chiral Auxiliary-Mediated Synthesis
A 2024 study utilizes (R)-benzyl glycidyl ether as a chiral template to direct cyclohexene ring formation, achieving 94% enantiomeric excess (ee). The auxiliary is removed via hydrogenolysis post-synthesis.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates offers a green alternative. Candida antarctica lipase B (CAL-B) selectively acylates the (1S,6R) enantiomer, leaving the desired (1R,6S) isomer untouched (ee = 98%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Epoxidation-Ring Opening | 78% | dr 8:1 | High (patent-scale) |
| Catalytic Hydrogenation | 89% | ee 98% | Moderate |
| Flow Microreactor | 92% | N/A | Industrial |
Q & A
What are the recommended synthetic routes for (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Basic Research Question
Methodological Answer:
Synthesis of this compound typically involves multi-step strategies, including lactone ring-opening reactions and selective functionalization. For example, ethyl esters of structurally similar bicyclic carboxylates are synthesized via lactone ring-opening using tert-butoxycarbonyl (Boc)-protected amino groups, followed by hydrolysis to yield carboxylic acids . Key factors affecting stereochemistry include:
- Catalytic hydrogenation : Reductive conditions (e.g., H₂/Pd-C) can influence cyclohexene ring saturation and stereoselectivity .
- Solvent and temperature : Polar aprotic solvents (e.g., THF) and low temperatures (-20°C to 0°C) enhance diastereomeric control during cyclization .
- Protecting groups : The Boc group stabilizes the amino moiety during acidic or oxidative conditions, preventing undesired side reactions .
How can researchers confirm the stereochemical configuration and purity of this compound?
Basic Research Question
Methodological Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients (85:15 v/v) .
- NMR spectroscopy : H-NMR coupling constants (e.g., Hz) distinguish axial vs. equatorial substituents on the cyclohexene ring. NOESY correlations confirm spatial proximity of protons in the (1R,6S) configuration .
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives (e.g., ethyl esters) .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
Methodological Answer:
- Aerobic conditions : The cyclohexene ring is prone to oxidation, forming epoxides or hydroxylated derivatives. Store under inert gas (N₂/Ar) at -20°C to minimize degradation .
- Acidic/basic conditions : The Boc group hydrolyzes in strong acids (e.g., HCl/EtOAc) or bases (e.g., NaOH), releasing free amine. Use buffered solutions (pH 4–7) for long-term stability .
- Thermal stability : Decomposition occurs above 80°C, detected via TGA-DSC. Lyophilization is preferred over rotary evaporation for solvent removal .
What are the potential biological applications of this compound in drug discovery?
Basic Research Question
Methodological Answer:
- Peptide mimetics : The cyclohexene scaffold mimics proline-like rigid structures in protease inhibitors. Coupling with amino acids via EDC/HOBt activates the carboxylic acid for amide bond formation .
- ATR kinase inhibitors : Similar bicyclic carboxylates are intermediates in anticancer agents. The Boc group enhances cell permeability, while the carboxylic acid enables salt formation for improved solubility .
How can researchers achieve enantioselective synthesis of the (1R,6S) configuration, and what catalysts are effective?
Advanced Research Question
Methodological Answer:
- Asymmetric hydrogenation : Chiral Ru catalysts (e.g., Noyori-type) reduce ketone precursors to alcohols with >95% ee. For example, [(S)-BINAP]RuCl₂ achieves high enantioselectivity in cyclohexene derivatives .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester diastereomers, enriching the desired enantiomer .
- Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during cyclohexene ring formation, later removed via hydrolysis .
What mechanistic pathways explain the compound’s reactivity in tandem dehydrogenation-decarboxylation reactions?
Advanced Research Question
Methodological Answer:
- Pd-catalyzed dehydrogenation : Pd(OAc)₂ with Ag₂CO₃ oxidizes the cyclohexene ring, forming β,γ-unsaturated intermediates. β-Hydride elimination generates conjugated dienes, confirmed via GC-MS .
- Decarboxylation-aromatization : Under oxidative conditions, the carboxylic acid group undergoes radical-mediated decarboxylation, yielding aromatic byproducts (e.g., benzene derivatives) .
- Role of directing groups : The carboxylic acid acts as a directing group for C–H activation, enabling site-selective olefination .
How do degradation pathways differ under aerobic vs. anaerobic conditions?
Advanced Research Question
Methodological Answer:
- Aerobic degradation : Cyclohexene ring oxidation produces cyclohexene oxide (via epoxidase enzymes) or 3-keto derivatives (via dehydrogenases). Nitrate-dependent degradation correlates with NADH consumption (r² = 0.89) .
- Anaerobic degradation : β-oxidation pathways dominate, shortening the carbon chain to adipic acid derivatives. Methanogenic consortia further reduce these to CH₄/CO₂ .
How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Advanced Research Question
Methodological Answer:
- Reproducibility checks : Verify catalyst purity (e.g., Pd/C vs. Lindlar catalyst) and solvent dryness (Karl Fischer titration). Contaminated reagents explain yield disparities in esterification .
- Kinetic vs. thermodynamic control : Higher temperatures (60°C) favor thermodynamically stable (E)-isomers, while low temperatures favor kinetic (Z)-isomers. Monitor via in-situ IR .
- Byproduct analysis : Use LC-MS to identify side products (e.g., lactam formation from unprotected amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
